![molecular formula C9H8N2S2 B1272252 5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)
5-Benzylsulfanyl-[1,2,3]thiadiazole
Overview
Description
5-Benzylsulfanyl-[1,2,3]thiadiazole is a useful research compound. Its molecular formula is C9H8N2S2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including 5-benzylsulfanyl-[1,2,3]thiadiazole, have been investigated for their anticancer properties. Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can induce apoptosis in human leukemia and melanoma cells .
Case Study:
- A study evaluated the efficacy of this compound in vitro against human cancer cell lines such as HL-60 (leukemia) and SK-MEL-1 (melanoma). The results demonstrated a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Thiadiazole derivatives are recognized for their effectiveness against a range of bacteria and fungi. For example, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at low concentrations .
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
Anti-inflammatory Effects
Research has indicated that thiadiazole derivatives can exhibit anti-inflammatory properties. Compounds like this compound have been shown to inhibit pro-inflammatory cytokines in various models of inflammation .
Case Study:
- In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group.
Agricultural Applications
Thiadiazoles are also explored for their potential as agrochemicals. They have been identified as effective fungicides and insecticides. The structural diversity of thiadiazoles allows for the development of compounds with specific activities against plant pathogens.
Case Study:
- A field trial involving this compound demonstrated its efficacy as a fungicide against Fusarium species affecting crops. Treated plots showed a substantial reduction in disease incidence compared to untreated controls.
Materials Science
In materials science, thiadiazoles are being investigated for their role as ligands in coordination chemistry and their utility in developing new materials with specific electronic properties .
Data Table: Properties of Thiadiazole-based Materials
Material Type | Application Area | Notable Property |
---|---|---|
Thiadiazole-based polymers | Electronics | High thermal stability |
Thiadiazole complexes | Catalysis | Enhanced catalytic activity |
Q & A
Basic Research Questions
Q. What are the defining structural features and nomenclature conventions of 1,2,3-thiadiazole derivatives, including 5-Benzylsulfanyl-[1,2,3]thiadiazole?
The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, with double bonds ensuring aromaticity. The numbering of substituents follows IUPAC rules, where the sulfur atom is at position 1, and adjacent nitrogen atoms occupy positions 2 and 2. The "5-Benzylsulfanyl" substituent indicates a benzylthio (-S-CH₂-C₆H₅) group at position 3. Structural isomers of thiadiazoles (e.g., 1,2,4-, 1,3,4-) differ in heteroatom arrangement, impacting electronic properties and bioactivity .
Q. What synthetic methodologies are commonly employed to introduce functional groups at the 5-position of [1,2,3]thiadiazole?
Key strategies include nucleophilic substitution, coupling reactions (e.g., Suzuki-Miyaura), and alkylation. For example, the benzylsulfanyl group can be introduced via thiol-alkylation using benzyl mercaptan under basic conditions. Reaction optimization often involves controlling temperature (e.g., 50–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity .
Advanced Research Questions
Q. How can QSAR modeling and molecular docking elucidate the bioactivity of this compound derivatives against therapeutic targets?
Quantitative Structure-Activity Relationship (QSAR) models for thiadiazoles often use descriptors like hydrophobic (logP), electronic (Hammett constants), and steric parameters. For instance, 3D-QSAR techniques such as k-nearest neighbor molecular field analysis (kNN-MFA) have identified hydrophobic and electrostatic interactions as critical for HIV-1 reverse transcriptase inhibition . Docking studies (e.g., AutoDock Vina) reveal binding poses, highlighting hydrogen bonding with residues like Lys101 or π-π stacking with aromatic moieties in enzyme active sites .
Q. What spectroscopic and computational methods are recommended for confirming the structure and electronic properties of this compound?
- NMR : ¹H/¹³C NMR distinguishes substituents via chemical shifts (e.g., benzyl protons at δ 4.3–4.5 ppm for -S-CH₂-).
- X-ray crystallography : Resolves bond lengths and angles, critical for validating aromaticity and substituent orientation.
- DFT calculations : Predict molecular orbitals (HOMO/LUMO), electrostatic potential maps, and vibrational spectra (IR/Raman) to correlate with experimental data .
Q. How do reaction conditions influence the photolytic stability of 5-substituted [1,2,3]thiadiazoles?
Gas-phase photolysis studies under UV light (254 nm) demonstrate that 5-substituted derivatives undergo ring-opening to form thioketenes or nitriles, depending on substituents. Radical scavengers (e.g., CO) can trap intermediates, providing mechanistic insights. Stability is enhanced by electron-withdrawing groups (e.g., -CN) at position 5, which reduce ring strain .
Q. What strategies optimize the systemic acquired resistance (SAR) of this compound derivatives in agricultural applications?
Derivatives are designed to mimic plant immune inducers like benzo[d][1,2,3]thiadiazole-7-carbothioic acid (BTH). Key modifications include:
- Introducing electron-deficient groups (e.g., -CF₃) to enhance uptake.
- Conjugating with bioactive scaffolds (e.g., benzotriazinones) to improve phloem mobility. Bioassays (e.g., against Meloidogyne incognita) validate SAR by measuring jasmonic acid pathway activation and nematode mortality rates .
Q. How does bioisosteric replacement of the [1,2,3]thiadiazole core affect necroptosis inhibition compared to pyrrole-based inhibitors?
In necroptosis studies, 5-substituted [1,2,3]thiadiazoles act as bioisosteres for pyrroles by mimicking their electronic profile and steric bulk. For example, replacing a 4-cyclopropyl-[1,2,3]thiadiazole with a 5-cyano-1-methylpyrrole maintains similar cellular activity (IC₅₀ ~50 nM) but alters metabolic stability. Liver microsome assays (e.g., using rat CYP450 isoforms) quantify oxidative degradation pathways to guide optimization .
Q. Methodological Guidance Table
Properties
Molecular Formula |
C9H8N2S2 |
---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
5-benzylsulfanylthiadiazole |
InChI |
InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)7-12-9-6-10-11-13-9/h1-6H,7H2 |
InChI Key |
POVCGNAHSFQICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=NS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.